molecular formula C18H16FN3O3S2 B2642126 4-(dimethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 300849-70-1

4-(dimethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2642126
CAS RN: 300849-70-1
M. Wt: 405.46
InChI Key: XCIJDZSVDUIJFY-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide, also known as DMSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method that involves the reaction of various chemicals.

Scientific Research Applications

Multi-stimuli Responsive Novel Compound

A study by Xiao-lin Lu & M. Xia (2016) introduced a novel V-shaped molecule, related to the chemical structure of interest, demonstrating multi-stimuli responsiveness. This compound shows potential in security ink applications without the need for a covering reagent due to its morphology-dependent fluorochromism induced by mechanical force or surrounding pH stimuli. The study highlights the compound's unique solid-state emission and mechano-chromic activity, attributed to its twisted conformation and loose molecular packing as revealed by X-ray crystallography (Lu & Xia, 2016).

Fluorescence Chemosensor for Pb(II)

Research conducted by Jing Cao et al. (2011) developed a novel fluorescent chemosensor with high selectivity towards Pb(II) ions over other cations in neutral buffer aqueous solutions. The study emphasizes the compound's good water solubility and its potential for environmental monitoring of lead levels, showcasing the importance of specific chemical frameworks in designing effective chemosensors (Cao et al., 2011).

Safety and Hazards

No safety information is available in the retrieved data .

Future Directions

Research on this compound could explore its potential applications in drug development, considering its unique structure and fluorine-containing moiety. Further investigations are needed to elucidate its biological activity and pharmacological effects .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c1-22(2)27(24,25)15-9-5-13(6-10-15)17(23)21-18-20-16(11-26-18)12-3-7-14(19)8-4-12/h3-11H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIJDZSVDUIJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

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